molecular formula C8H12N2O3 B1410937 Ethyl 6-methyl-3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxylate CAS No. 98489-92-0

Ethyl 6-methyl-3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxylate

Cat. No. B1410937
CAS RN: 98489-92-0
M. Wt: 184.19 g/mol
InChI Key: NLNKCAKEUDJRPA-UHFFFAOYSA-N
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Description

“Ethyl 6-methyl-3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxylate” is a chemical compound . It belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which exhibit a wide spectrum of biological activities .


Synthesis Analysis

The synthesis of this compound has been detailed in various studies . For instance, one study details the synthesis and spectrum analysis of a similar compound, ethyl-6-methyl-2-oxo-4- (3- (2,4,5-trifluorobenzamido)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed in several studies . For example, one study used Density Functional Theory (DFT) simulations to study the optical band gap between valence and conduction bands and the electrostatic potential of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied . For instance, hydrogen bonding between the carboxylate side chain and the dihydropyrimidine ring bearing the methyl group is caused via the C30–H31–O22 interaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 184.19 g/mol . More detailed properties are not available in the retrieved data.

Scientific Research Applications

Antimicrobial and Pharmacological Applications

Ethyl 6-methyl-3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxylate has demonstrated significant utility in the synthesis of various derivatives with antimicrobial properties. For instance, research has shown its application in creating pyrimidine derivatives with notable antimicrobial activity. These derivatives have shown efficacy against a range of bacterial and fungal strains, thus indicating their potential in the development of new antimicrobial agents (Farag, Kheder, & Mabkhot, 2008). Similarly, studies have identified the synthesis and characterization of 3, 4-Dihydropyrimidin-2-one derivatives, which displayed substantial antimicrobial activity, including antioxidant properties (Dey, Alam, Kemisetti, Yakin, & Islam, 2022).

Synthesis of Heterocyclic Compounds

The compound is also instrumental in the synthesis of various heterocyclic compounds. For example, it has been used to create pyrido[1,2-f]pyrimidine, pyrazolo-[3,4-b]pyrido[1,2-/]pyrimidine, among other derivatives. These synthesized products exhibit significant antimicrobial efficacy, highlighting their potential in pharmaceutical applications (Shekarchi, Ellahiyan, Akbarzadeh, & Shafiee, 2003). Another study explored the synthesis of “biginelli-compounds,” which are derivatives of 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid, revealing various potential pharmaceutical applications (Kappe & Roschger, 1989).

Development of Pesticides

In the field of agriculture, this compound has been employed in the synthetic process of novel pesticides. One such example is its use in the synthesis of Chromafenozide, a pesticide offering effective pest control in agriculture (Shan, 2011).

Chemical Synthesis and Research

The compound is extensively used in chemical synthesis research, forming the basis for creating various chemically active molecules. Its application extends to the synthesis of novel nitrogen bridgehead compounds, leading to advancements in organic chemistry research (Hermecz, Breining, Sessi, & Podányi, 1991).

Future Directions

The future directions for this compound could involve further exploration of its potential therapeutic applications. For instance, one study suggests that feature drug development may take into account the compound’s drug-like properties .

Mechanism of Action

Target of Action

The primary targets of Ethyl 6-methyl-3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxylate are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

It’s known that the compound forms an intramolecular hydrogen bond via the c30–h31–o22 interaction . This interaction could potentially influence its interaction with its targets.

Biochemical Pathways

The compound is part of a novel scaffold of triazole-pyrimidine-based compounds, which have been indicated to potentially inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway . These pathways play crucial roles in cellular functions and responses to stress.

Pharmacokinetics

The compound has a molecular weight of 184.19 , which could influence its bioavailability and distribution within the body

Result of Action

Similar compounds have shown antimicrobial and anticancer potential , suggesting that this compound may have similar effects. More research is needed to confirm these effects and understand their underlying mechanisms.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and temperature. The compound is known to be a crystalline powder , which could influence its stability under different conditions.

Biochemical Analysis

Biochemical Properties

Ethyl 6-methyl-3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, altering its conformation and activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may modulate the activity of key signaling molecules, leading to changes in gene expression patterns and metabolic flux. These effects can result in altered cellular behavior, such as changes in cell growth, differentiation, or apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It may inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in sustained changes in cellular behavior, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage or apoptosis. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors that play key roles in metabolic processes, influencing metabolic flux and metabolite levels. For example, the compound may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations. These interactions are important for understanding the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function . The compound may be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can influence its activity. Understanding these transport and distribution mechanisms is important for optimizing the compound’s use in research and therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting metabolic processes. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action.

properties

IUPAC Name

ethyl 3-methyl-6-oxo-4,5-dihydro-1H-pyridazine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-3-13-8(12)6-4-5(2)9-10-7(6)11/h6H,3-4H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNKCAKEUDJRPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(=NNC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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